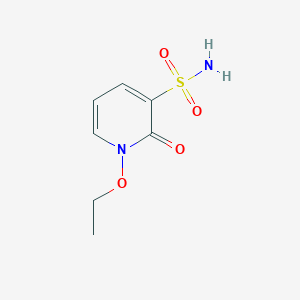

1-Ethoxy-2-oxopyridine-3-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Ethoxy-2-oxopyridine-3-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide functional group attached to a pyridine ring

准备方法

The synthesis of 1-Ethoxy-2-oxopyridine-3-sulfonamide typically involves the reaction of 2-oxopyridine-3-sulfonamide with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the ethylation process.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

化学反应分析

Sulfonamide Group Reactivity

The sulfonamide group participates in acid-base and nucleophilic substitution reactions:

- Deprotonation : The N-H bond undergoes deprotonation with strong bases like LDA, forming reactive intermediates for alkylation (e.g., with methyl iodide) .

- Nucleophilic displacement : Conversion to sulfonyl chlorides via PCl₅ treatment enables subsequent amine coupling :

- Ortho-lithiation : Directed by the sulfonamide group, lithiation at the pyridine ring's adjacent position facilitates functionalization (e.g., carboxylation) .

Ethoxy Group Transformations

The ethoxy substituent exhibits typical ether reactivity:

- Hydrolysis : Acidic or basic conditions cleave the ether bond, yielding 2-hydroxypyridine derivatives :

- Nucleophilic displacement : Reaction with amines (e.g., propylamine) under catalytic CuI generates ring-expanded products via domino reactions :

Pyridone Ring Modifications

The 2-pyridone core undergoes electrophilic substitution and cycloaddition:

- Electrophilic halogenation : Bromination at C-4/C-6 positions occurs under mild conditions (Br₂/CH₃COOH) .

- Michael addition : The α,β-unsaturated carbonyl system reacts with malononitrile derivatives to form fused heterocycles :

Synthetic Utility in Medicinal Chemistry

The compound serves as a precursor for antiviral and antibacterial agents:

- Antiviral hybrids : Reacts with benzothiazole sulfonylhydrazides to form N-sulfonamide 2-pyridones active against hepatitis C (EC₅₀ = 1.09 μM) .

- Antibacterial derivatives : Condensation with pyrrole hydrazones yields MIC values of 11.31 µg/mL against E. coli .

Stability and Degradation

科学研究应用

1-Ethoxy-2-oxopyridine-3-sulfonamide has been studied for its biological properties, particularly its antibacterial and anticancer activities. The sulfonamide class of compounds is well-known for inhibiting bacterial folate synthesis, which is crucial for bacterial growth and replication. This mechanism makes it a candidate for developing new antibiotics targeting resistant bacterial strains.

Antibacterial Applications

- Mechanism of Action : The compound inhibits dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria. This inhibition leads to the disruption of nucleic acid synthesis, ultimately resulting in bacterial cell death.

- Clinical Relevance : Given the rise of antibiotic-resistant bacteria, compounds like this compound are being explored as potential treatments against infections caused by resistant strains .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. It has been suggested that the compound could interfere with cancer cell proliferation and induce apoptosis (programmed cell death) through various mechanisms .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibitory activity with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, indicating its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that this compound effectively inhibited cell growth and induced apoptosis. The mechanism involved the activation of caspases and modulation of signaling pathways associated with cell survival and death .

作用机制

The mechanism of action of 1-Ethoxy-2-oxopyridine-3-sulfonamide involves its interaction with biological targets through its sulfonamide group. This group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The compound may also interact with other molecular targets, such as receptors or transport proteins, through similar mechanisms.

相似化合物的比较

1-Ethoxy-2-oxopyridine-3-sulfonamide can be compared with other sulfonamide derivatives, such as:

Sulfamethoxazole: A well-known antibacterial agent used in combination with trimethoprim.

Sulfanilamide: The parent compound of the sulfonamide class, used in the treatment of bacterial infections.

Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.

The uniqueness of this compound lies in its ethoxy group, which can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological properties compared to other sulfonamides.

生物活性

1-Ethoxy-2-oxopyridine-3-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique chemical structure, which combines an ethoxy group with a pyridine ring and a sulfonamide moiety. These structural features suggest various mechanisms of action that may contribute to its biological efficacy, particularly in antimicrobial and anticancer applications.

This compound interacts with various biological targets, primarily through enzyme inhibition and receptor binding. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial in folate biosynthesis. This inhibition disrupts nucleic acid synthesis in bacteria, leading to antimicrobial effects.

Antimicrobial Activity

The compound has shown promising results against several bacterial strains. In studies evaluating its antibacterial properties, it was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Pseudomonas aeruginosa | 62.5 µg/mL |

These findings indicate that this compound could serve as a potential candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance.

Anticancer Activity

Research has also highlighted the compound's potential in cancer treatment. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, suggesting a mechanism that involves the activation of apoptotic pathways.

Case Studies

- Antimicrobial Evaluation : A study published in MDPI reported that this compound derivatives exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to traditional sulfonamides but with enhanced efficacy due to structural modifications .

- Cytotoxicity Studies : Another research investigation involved testing the cytotoxic effects of the compound on human cancer cell lines. The results indicated that at certain concentrations, the compound significantly reduced cell viability, highlighting its potential as an anticancer agent .

Biochemical Pathways

The biological activity of this compound can be attributed to its influence on several biochemical pathways:

- Inhibition of Folate Synthesis : By targeting dihydropteroate synthase, it disrupts folate metabolism essential for nucleic acid synthesis.

- Induction of Apoptosis : The compound may activate caspase pathways leading to programmed cell death in cancer cells.

属性

IUPAC Name |

1-ethoxy-2-oxopyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-2-13-9-5-3-4-6(7(9)10)14(8,11)12/h3-5H,2H2,1H3,(H2,8,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRSZMZZFMQGFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON1C=CC=C(C1=O)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。